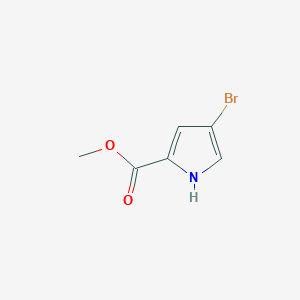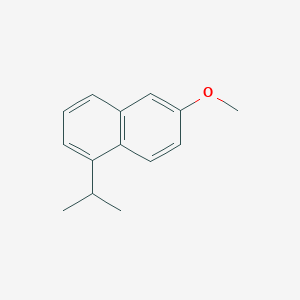
1-Isopropyl-6-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-6-methoxynaphthalene, also known as IPMN, is a chemical compound that belongs to the family of naphthalene derivatives. It is widely used in the field of fragrance and flavoring due to its unique odor profile. IPMN has a floral, woody, and musky scent that is often used in perfumes, cosmetics, and household products. In recent years, IPMN has gained attention in the scientific community for its potential applications in various fields, including biomedical research.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-6-methoxynaphthalene is not fully understood. However, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. 1-Isopropyl-6-methoxynaphthalene has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
1-Isopropyl-6-methoxynaphthalene has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-Isopropyl-6-methoxynaphthalene has also been found to exhibit antioxidant activity by scavenging free radicals and increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 1-Isopropyl-6-methoxynaphthalene has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Isopropyl-6-methoxynaphthalene in lab experiments is its ability to penetrate cell membranes and skin. This makes it an ideal candidate for drug delivery systems. However, one of the limitations of using 1-Isopropyl-6-methoxynaphthalene is its potential toxicity, which needs to be carefully evaluated before use.
Direcciones Futuras
There are several potential future directions for research on 1-Isopropyl-6-methoxynaphthalene. One area of interest is its potential use as a drug delivery system for various diseases, including cancer. Another area of focus is the development of new synthesis methods for 1-Isopropyl-6-methoxynaphthalene that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 1-Isopropyl-6-methoxynaphthalene and its potential applications in various fields, including biomedical research.
Métodos De Síntesis
1-Isopropyl-6-methoxynaphthalene can be synthesized through several methods, including Friedel-Crafts acylation, Grignard reaction, and Suzuki coupling. The most commonly used method for synthesizing 1-Isopropyl-6-methoxynaphthalene is the Friedel-Crafts acylation, which involves the reaction of isopropylbenzene with 2-naphthoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride.
Aplicaciones Científicas De Investigación
1-Isopropyl-6-methoxynaphthalene has been extensively studied for its potential applications in biomedical research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. 1-Isopropyl-6-methoxynaphthalene has also been studied for its potential use as a drug delivery system due to its ability to penetrate the skin and cell membranes.
Propiedades
Número CAS |
144152-15-8 |
|---|---|
Nombre del producto |
1-Isopropyl-6-methoxynaphthalene |
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
6-methoxy-1-propan-2-ylnaphthalene |
InChI |
InChI=1S/C14H16O/c1-10(2)13-6-4-5-11-9-12(15-3)7-8-14(11)13/h4-10H,1-3H3 |
Clave InChI |
WMCZAWMWGMLZQI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=C1C=CC(=C2)OC |
SMILES canónico |
CC(C)C1=CC=CC2=C1C=CC(=C2)OC |
Sinónimos |
Naphthalene, 6-methoxy-1-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



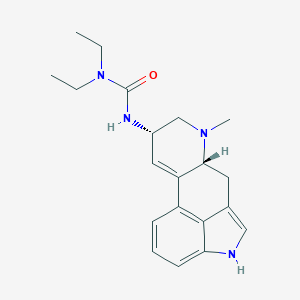
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)


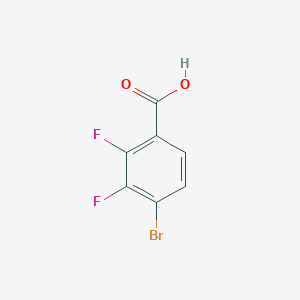
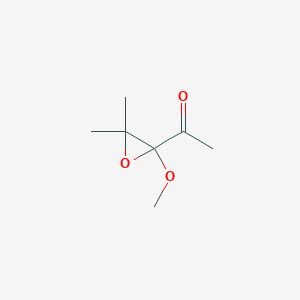
![4H-Benzo[def]carbazole](/img/structure/B125713.png)
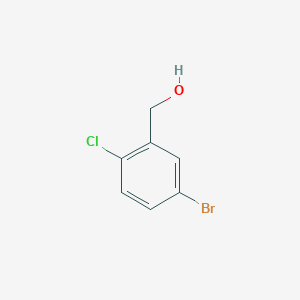
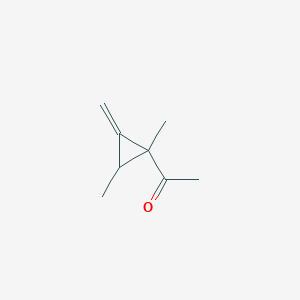
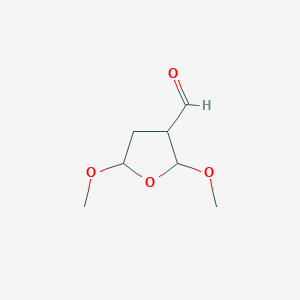
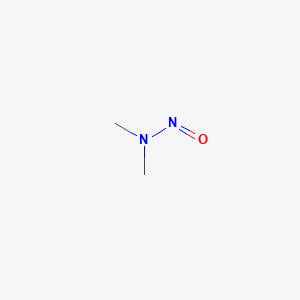
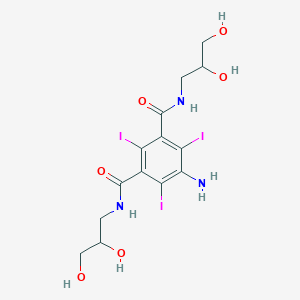
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
